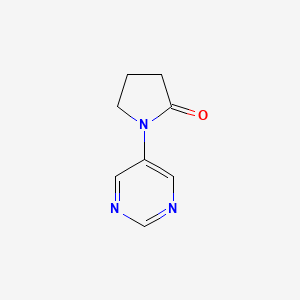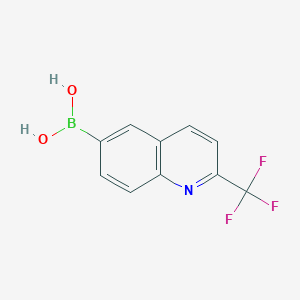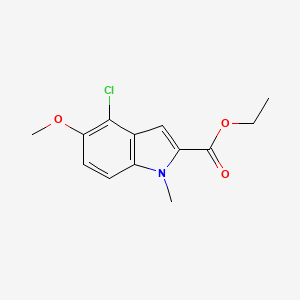
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane is a chemical compound characterized by its unique structure, which includes a chloromethoxy group and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane typically involves the chloromethylation of hexafluorobutane. One common method involves the use of 1,4-bis(chloromethoxy)butane as a chloromethylation reagent in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl4). The reaction is carried out in a solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloromethoxy group.
Applications De Recherche Scientifique
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing chloromethoxy and fluorine functionalities.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane exerts its effects involves interactions with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and processes, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(chloromethoxy)butane: Used in similar chloromethylation reactions.
Hexafluorobenzene: Another fluorinated compound with different reactivity.
Chloromethyl methyl ether: Shares the chloromethoxy functionality but lacks the fluorine atoms.
Uniqueness
4-(Chloromethoxy)-1,1,1,2,3,3-hexafluorobutane is unique due to the combination of chloromethoxy and multiple fluorine atoms, which impart distinct chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Propriétés
Formule moléculaire |
C5H5ClF6O |
|---|---|
Poids moléculaire |
230.53 g/mol |
Nom IUPAC |
4-(chloromethoxy)-1,1,1,2,3,3-hexafluorobutane |
InChI |
InChI=1S/C5H5ClF6O/c6-2-13-1-4(8,9)3(7)5(10,11)12/h3H,1-2H2 |
Clé InChI |
VVWJMNXQELIOIF-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)(F)F)F)(F)F)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


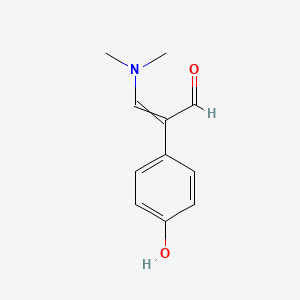
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)

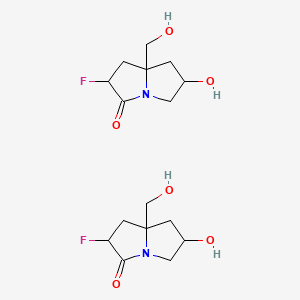
![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)



